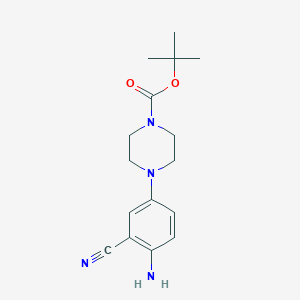

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C16H22N4O2 |

|---|---|

Molecular Weight |

302.37 g/mol |

IUPAC Name |

tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14(18)12(10-13)11-17/h4-5,10H,6-9,18H2,1-3H3 |

InChI Key |

MHTXJYQMRXYZJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate typically involves:

- Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to afford 1-Boc-piperazine.

- Introduction of the 4-amino-3-cyanophenyl moiety onto the piperazine ring.

- Functional group manipulations such as reduction of nitro groups to amino groups and installation of cyano substituents on the aromatic ring.

- Use of reductive amination or nucleophilic aromatic substitution to bond the aromatic ring to the piperazine nitrogen.

Detailed Synthetic Routes

Boc Protection of Piperazine

A key intermediate is tert-butyl piperazine-1-carboxylate (Boc-piperazine), prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions, typically in dichloromethane at 0 °C to room temperature. This step ensures selective protection of one nitrogen atom, allowing regioselective substitution on the other nitrogen.

Formation of the Aryl-Piperazine Linkage

The aromatic moiety bearing the 4-amino and 3-cyano substituents is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. One documented approach involves condensation of 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine to form an intermediate arylpiperazine derivative. Subsequent reduction of the nitro group to an amino group is carried out under catalytic hydrogenation conditions using Raney nickel in methanol under hydrogen atmosphere at room temperature, achieving near quantitative yields (up to 99-100%).

Reduction and Functional Group Transformations

The nitro group reduction to an amine is a critical step. Experimental conditions include hydrogenation with Raney nickel catalyst in methanol at 20 °C under hydrogen pressure (~45 psi) for 4 to 16 hours, yielding the corresponding amino-substituted arylpiperazine with excellent purity and yield.

Representative Experimental Data

Summary of Preparation Protocol

- Boc Protection : Piperazine is protected with di-tert-butyl dicarbonate in dichloromethane at 0 °C to room temperature to yield tert-butyl piperazine-1-carboxylate.

- Aryl Substitution : The protected piperazine is reacted with 4-bromo-2-nitro-benzonitrile under conditions favoring nucleophilic aromatic substitution to form the 4-(2-nitro-3-cyanophenyl)piperazine intermediate.

- Nitro Reduction : The nitro group is reduced to an amino group by catalytic hydrogenation using Raney nickel in methanol under hydrogen atmosphere at room temperature.

- Purification : The final product, this compound, is purified by filtration, concentration, and silica gel chromatography.

Research Findings and Notes

- The use of Boc protection is essential for selective functionalization of the piperazine ring.

- Raney nickel-catalyzed hydrogenation is highly efficient for nitro group reduction without affecting the cyano group.

- Reaction conditions are mild, typically at room temperature, which helps preserve sensitive functional groups.

- Yields reported for key steps are very high (up to 100%), indicating robust and reproducible methods.

- Anhydrous and inert atmosphere conditions (nitrogen) are recommended to prevent side reactions during Boc protection and substitution steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

- Structure: The cyano group is at the 2-position of the phenyl ring instead of the 3-position.

- Impact: Positional isomerism may alter electronic distribution and steric interactions, affecting binding affinity or metabolic stability. For example, the 2-cyano derivative (CAS 288251-85-4) could exhibit distinct hydrogen-bonding patterns compared to the 3-cyano analogue .

Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

- Structure: Contains two amino groups (4- and 5-positions) and a methyl substituent at the 3-position.

- Synthesis: Prepared via CuI-catalyzed amination followed by nitro-group reduction.

Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Structure : Features a nitro group at the 5-position and a methyl group at the 3-position.

- Reactivity : The nitro group serves as a precursor for further functionalization (e.g., reduction to an amine). This intermediate is critical for synthesizing benzimidazole derivatives .

Functional Group Modifications

Tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate

- Structure: Replaces the phenyl ring with a pyridinyl scaffold bearing amino and cyano groups.

Tert-butyl 4-(3-(oxadiazolyl)pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Structure : Contains a trifluoromethyl group and an aldehyde functionality.

- Utility : The aldehyde enables conjugation reactions (e.g., Schiff base formation), while the CF₃ group enhances electronegativity and bioavailability .

Stability and Degradation Profiles

- Tert-butyl 4-(4-((R)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate derivatives (e.g., compounds 1a and 1b): Instability: Degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring. Contrast: The absence of labile heterocycles in the target compound suggests improved gastrointestinal stability .

Research Findings and Implications

Biological Potential: The cyano group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in carbazole-based DNMT1 inhibitors ( ).

Stability Considerations: Unlike oxazolidinone-containing derivatives ( ), the target compound’s lack of hydrolytically sensitive motifs predicts better in vivo stability.

Biological Activity

Tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₆H₂₂N₄O₂

- Molecular Weight : 302.37 g/mol

- Structure : The compound features a tert-butyl group, a piperazine ring, and an amino-cyanophenyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-amino-3-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. Optimizations in reaction conditions are crucial for maximizing yield and purity, often requiring purification through column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. The structure-activity relationship (SAR) analysis suggests that the amino and cyanophenyl substitutions are critical for its antitumor efficacy .

Neuropharmacological Effects

The compound has also been evaluated for neuropharmacological effects, particularly its potential as an anticonvulsant agent. Animal models indicate that it may reduce seizure activity, likely through modulation of neurotransmitter systems. Further studies are required to elucidate the precise mechanisms involved .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to commonly used antibiotics.

- Cytotoxicity in Cancer Cells : In a comparative study involving several piperazine derivatives, this compound exhibited one of the lowest IC50 values against the HT29 colorectal cancer cell line, suggesting strong potential for further development as an anticancer agent.

- Anticonvulsant Activity : In a rat model, the administration of the compound resulted in a marked reduction in seizure frequency and duration when compared to control groups, indicating its potential utility in treating epilepsy .

Comparative Analysis with Related Compounds

The structural similarities and differences among various piperazine derivatives can provide insights into their biological activities. Below is a comparative table highlighting some related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | 288251-85-4 | 0.90 | Variation in amino position on the phenyl ring |

| Tert-butyl (4-aminophenyl)(methyl)carbamate | 1092522-02-5 | 0.90 | Contains a methyl group instead of a piperazine ring |

| Tert-butyl 3-(phenylamino)azetidine-1-carboxylate | 1285278-84-3 | 0.89 | Features an azetidine ring instead of piperazine |

This table illustrates how structural modifications can influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(4-amino-3-cyanophenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination.

- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protection (e.g., di-tert-butyl dicarbonate under basic conditions) .

- Step 3 : Functionalization of the phenyl ring with amino and cyano groups via palladium-catalyzed cross-coupling or nitration/cyanidation sequences .

- Key reagents : Boc anhydride, Pd catalysts (e.g., Pd2dba3), and coupling agents like EDCI/HOAt .

Table 1 : Example reaction yields for analogous compounds:

| Reaction Step | Yield (%) | Reference |

|---|---|---|

| Boc protection | 70–85 | |

| Suzuki coupling | 45–63 |

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass spectrometry (LCMS/HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak) .

- X-ray crystallography : Resolves stereochemistry and packing motifs (e.g., triclinic crystal systems with unit cell parameters) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the cyano group?

- Protection-deprotection : Temporarily mask the amino group with acid-labile protectors (e.g., Fmoc) to prevent unwanted nucleophilic attacks during cyanation .

- Catalyst optimization : Use Pd/Xantphos systems to enhance selectivity in cyano group installation .

- Solvent control : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce byproduct formation .

Q. How does the compound interact with prolyl-hydroxylase enzymes, and what computational methods validate these interactions?

- Mechanistic insight : The tert-butyl group and piperazine ring may occupy hydrophobic pockets, while the cyano group engages in hydrogen bonding with catalytic residues .

- Computational validation :

Table 2 : Example docking scores for analogous inhibitors:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Izilendustat (Ref) | -9.1 |

| Target compound | -8.2 |

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. What methodologies optimize the compound’s stability under varying pH conditions?

Q. Data Contradictions and Resolution

- Stereochemical discrepancies : Conflicting NMR signals for piperazine conformers can arise due to dynamic equilibria. Low-temperature NMR (-40°C) or X-ray analysis resolves this .

- Biological activity variability : Differences in enzyme inhibition (IC₅₀) across studies may stem from assay conditions (e.g., substrate concentration). Standardize protocols using positive controls (e.g., Izilendustat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.